molecular formula C16H12FN3O B6138912 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide

5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide

Cat. No. B6138912
M. Wt: 281.28 g/mol
InChI Key: HTDIWTSBTPFPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. FPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 296.3 g/mol.

Mechanism of Action

The mechanism of action of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of damaged DNA. By inhibiting PARP, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide prevents the repair of DNA damage, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has also been shown to inhibit the growth of bacteria and fungi. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by disrupting the cell membrane of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide a promising candidate for cancer therapy. However, one of the limitations of using 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide in scientific research. One potential direction is the development of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide-based cancer therapies. Another potential direction is the use of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide as a tool for studying DNA repair mechanisms. Additionally, further research is needed to optimize the synthesis of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and improve its solubility in water.
Conclusion
In conclusion, 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is a promising chemical compound that has gained attention in scientific research due to its potential use in various fields. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells, bacteria, and fungi, and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide and optimize its use in scientific research.

Synthesis Methods

5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-fluoro-2-nitrobenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide.

Scientific Research Applications

5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been extensively studied in scientific research due to its potential use in various fields. One of the most promising applications of 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide is in the field of cancer research. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-fluoro-N-4-pyridinyl-2-(1H-pyrrol-1-yl)benzamide achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDIWTSBTPFPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.